[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
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Overview
Description
[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is a chemical compound with a complex structure that includes an oxazole ring and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves the condensation of 2-methyl-5-oxo-1,3-oxazole-4-carbaldehyde with phenyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [2-methyl-5-oxo-1,3-oxazol-4-ylidene]phenyl acetate
- [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] propionate
Uniqueness
[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is unique due to its specific structural features, such as the presence of both an oxazole ring and an acetate group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
CAS No. |
41888-66-8 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[3-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-7H,1-2H3 |
InChI Key |
GCJMLLDOGOSRFL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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